4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Description

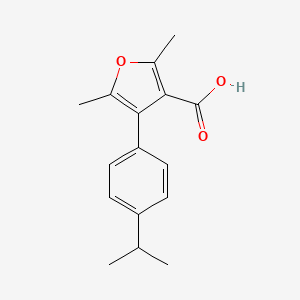

4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid is a substituted furan carboxylic acid characterized by a 2,5-dimethylfuran backbone modified with a 4-isopropylphenyl group at the 4-position.

Properties

IUPAC Name |

2,5-dimethyl-4-(4-propan-2-ylphenyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-9(2)12-5-7-13(8-6-12)14-10(3)19-11(4)15(14)16(17)18/h5-9H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSJLZXQSIGRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)C(=O)O)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167662 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-4-[4-(1-methylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-64-9 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-4-[4-(1-methylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-4-[4-(1-methylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-isopropylphenyl and 2,5-dimethylfuran.

Coupling Reaction: The 4-isopropylphenyl group is introduced to the furan ring through a coupling reaction, often facilitated by a catalyst such as palladium.

Oxidation: The resulting intermediate undergoes oxidation to introduce the carboxylic acid functionality, forming the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Building Block for Complex Molecules: It serves as a precursor in synthesizing more complex organic compounds. Its furan ring allows for various chemical modifications, enhancing its utility as a reagent in organic reactions.

- Reactivity Studies: The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for exploring reaction mechanisms and developing new synthetic pathways.

-

Biology:

- Biological Interactions: Preliminary studies suggest that 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid may interact with biological macromolecules such as enzymes and receptors involved in inflammatory pathways. This potential makes it a candidate for further pharmacological studies.

- Pharmacological Potential: Its structural features indicate possible applications in drug development, particularly in designing molecules that target specific biological pathways.

-

Industry:

- Specialty Chemicals Production: The compound is utilized in manufacturing specialty chemicals with tailored properties for various applications, including materials science and pharmaceuticals.

- Material Science: Its unique chemical properties make it suitable for developing advanced materials with specific functional characteristics.

Case Study 1: Interaction with Biological Targets

Research has indicated that this compound may exhibit binding affinities with enzymes involved in inflammatory responses. Further studies are required to elucidate its pharmacokinetics and pharmacodynamics.

Case Study 2: Synthesis of Derivatives

The compound has been explored as a precursor for synthesizing derivatives that may exhibit enhanced biological or chemical properties. These derivatives are being investigated for their potential applications in drug development and material science.

Mechanism of Action

The mechanism by which 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s furan ring and isopropylphenyl group enable it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Modifications : The isopropylphenyl group’s impact on bioactivity, stability, and metal coordination warrants further study.

- Synthetic Routes : ’s Claisen–Schmidt condensation approach could be adapted for the target compound’s synthesis, but optimization would be required.

- Pharmacological Potential: Analogous to caffeic acid, the target compound may exhibit modified biological activity due to its lipophilic substituent.

Biological Activity

4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and case reports.

Chemical Structure and Properties

The compound is characterized by its furoic acid backbone, which is modified with an isopropylphenyl group and two methyl groups. Its molecular formula is , and it has a molecular weight of 220.27 g/mol. The presence of the furoic acid moiety is significant as it contributes to the compound's biological activity.

Antimicrobial Activity

Research indicates that derivatives of furoic acids exhibit notable antimicrobial properties. A study highlighted the broad-spectrum antimicrobial activity of related compounds, suggesting that this compound may similarly inhibit various pathogenic microorganisms.

Table 1: Antimicrobial Activity of Furoic Acid Derivatives

| Compound | Microorganism Tested | Activity Observed |

|---|---|---|

| 2,5-Dimethyl-3-furoic acid | Candida albicans | Potent antifungal activity |

| This compound | Staphylococcus aureus | Inhibition potential |

| 2-Furoic acid | Escherichia coli | Moderate activity |

Note: The specific activity of this compound against these microorganisms remains to be fully elucidated through direct experimentation.

Anti-inflammatory Activity

Furoic acids have been implicated in anti-inflammatory pathways. For instance, studies on similar compounds have demonstrated their ability to reduce inflammation markers in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: Inhibition of Inflammatory Cytokines

A recent study examined the effects of various furoic acid derivatives on TNF-alpha and IL-6 levels in cell cultures. Results indicated that certain derivatives could significantly reduce these cytokines, suggesting potential therapeutic applications for inflammatory diseases.

Anticancer Activity

The anticancer properties of furoic acid derivatives are particularly promising. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Anticancer Activity of Furoic Acid Derivatives

| Compound | Cancer Cell Line Tested | Effect Observed |

|---|---|---|

| 2,5-Dimethyl-3-furoic acid | MCF-7 (breast cancer) | Induced apoptosis |

| This compound | HeLa (cervical cancer) | Growth inhibition |

| 3-Furoic acid | A549 (lung cancer) | Cytotoxic effects |

Note: Further studies are required to confirm the specific mechanisms through which this compound exerts its anticancer effects.

Q & A

Basic Research Questions

Q. What computational and experimental methods are recommended for analyzing the molecular structure and vibrational spectra of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid?

- Methodological Answer : Use density functional theory (DFT) with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), cc-pVDZ, or cc-pVTZ to optimize geometry and predict vibrational frequencies. Experimental validation should involve Fourier-transform infrared (FT-IR) and Raman spectroscopy. Compare computed harmonic frequencies with experimental anharmonic data, scaling factors (0.961–0.983) for B3LYP/6-311++G(d,p) to resolve discrepancies .

Q. How can researchers synthesize organometallic complexes using this compound as a ligand?

- Methodological Answer : React the compound with triphenyltin(IV) chloride or diphenyltin(IV) dichloride in a 1:1 or 2:1 molar ratio in anhydrous solvents (e.g., dichloromethane) under nitrogen. Add triethylamine to deprotonate the carboxylic acid group and facilitate coordination. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Characterize the product using NMR, X-ray crystallography, and elemental analysis .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow RIFM safety protocols for handling fragrance-related carboxylic acids: use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers at 4°C to prevent degradation. Conduct acute toxicity assays (e.g., OECD 423 guidelines) to determine LD50 and assess skin sensitization using murine local lymph node assays (LLNA) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Implement a 2^k factorial design to test variables like temperature (e.g., 25°C vs. 60°C), solvent polarity (THF vs. DMF), and catalyst loading (5% vs. 10%). Analyze main effects and interactions via ANOVA. For example, a 2³ design with 8 experimental runs can identify significant factors affecting yield. Use response surface methodology (RSM) to refine optimal conditions .

Q. What strategies resolve contradictions between DFT-predicted and experimentally observed vibrational modes?

- Methodological Answer : Address discrepancies by (i) applying scaling factors to DFT outputs (e.g., 0.961 for B3LYP/6-311++G(d,p)), (ii) accounting for anharmonicity via second-order vibrational perturbation theory (VPT2), and (iii) conducting isotopic substitution experiments (e.g., deuterated analogs) to isolate overlapping peaks. Cross-validate with solid-state NMR to confirm hydrogen bonding effects .

Q. How does this compound behave in bio-conjugation or radiolabeling studies?

- Methodological Answer : Functionalize the carboxylic acid group via EDC/NHS coupling to amines (e.g., DTPA for chelating radionuclides like 99mTc). Monitor conjugation efficiency via HPLC-MS. For radiolabeling, use Claisen–Schmidt condensation to introduce reactive ketone groups, followed by chelation. Validate biodistribution in murine models using SPECT/CT imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.